N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is an interesting compound in the realm of synthetic organic chemistry. Its intricate structure, featuring a combination of 3,4-dihydroisoquinoline and furan rings linked through an ethyl chain, makes it notable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide typically involves:
Starting Materials: : Isoquinoline, furan, and isopropyl oxalyl chloride.
Steps
Step 1: : Furan undergoes a Friedel-Crafts acylation with isopropyl oxalyl chloride to form an intermediate.
Step 2: : The intermediate is reacted with isoquinoline under catalytic conditions to introduce the 3,4-dihydroisoquinoline ring.
Step 3: : N-alkylation follows to link the dihydroisoquinoline moiety via an ethyl chain, completing the synthesis.
Industrial Production Methods
Large-scale production may employ:
Continuous Flow Reactors: : For improved control over reaction conditions and higher yields.
Catalyst Optimization: : Using specific catalysts to enhance reaction rates and selectivity.
Purification: : Involves crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Likely at the furan ring, leading to furanoquinone derivatives.
Reduction: : The dihydroisoquinoline ring may undergo hydrogenation to form tetrahydroisoquinoline derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, primarily on the furan and isoquinoline rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Halogenating agents, Grignard reagents for nucleophilic addition.
Major Products Formed
Oxidation Products: : Furanoquinone derivatives.
Reduction Products: : Tetrahydroisoquinoline derivatives.
Substitution Products: : Various substituted derivatives depending on the reagents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: : Investigating enzyme activities and receptor-ligand interactions.
Medicine
Drug Development: : Potential lead compound for therapeutic agents due to its complex structure.
Industry
Material Science: : In developing advanced materials with specific electronic properties.
Mechanism of Action
The compound's effects are mediated through interaction with specific molecular targets:
Receptors: : It may bind to specific receptors, influencing signal transduction pathways.
Enzymes: : Can act as an enzyme inhibitor or activator, altering biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
3,4-Dihydroisoquinoline Derivatives: : Share similar biological activity and synthetic routes.
Furan-based Compounds: : Known for their versatility in synthetic organic chemistry.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHRCNKOBKBMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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